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Get Quote

Executive Summary

4-Chloro-2-(2-methylpropoxy)phenol (also known as 4-Chloro-2-isobutoxyphenol) is a

specialized chlorinated aromatic ether used primarily as an intermediate in the synthesis of
agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it is a derivative of 4-
chlorocatechol where the oxygen at the ortho position is alkylated with an isobutyl group.

This compound represents a strategic scaffold in medicinal chemistry, offering a lipophilic
bioisostere to the common "guaiacol" (2-methoxyphenol) motif. The bulky isobutoxy group
provides steric shielding and increased logP, modulating the metabolic stability and membrane
permeability of downstream derivatives. This guide details its physicochemical profile, validated
synthetic pathways, and reactivity patterns.

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]
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IUPAC Name

4-Chloro-2-(2-methylpropoxy)phenol

Common Synonyms

4-Chloro-2-isobutoxyphenol; 2-Isobutoxy-4-

chlorophenol

Molecular Formula C10H13CIO2
Molecular Weight 200.66 g/mol
SMILES CC(C)COclcc(CheeclO

Core Scaffold

Chlorinated Catechol Monoether

Structural Features[1][2][3][4][6]1[7][8][9]

» Electronic Environment: The phenol ring is activated by two oxygen atoms (OH and OR).

The hydroxyl group (-OH) is the strongest activator, directing electrophilic substitution

primarily to its ortho and para positions. However, the para position is blocked by Chlorine (-

cl).

o Steric Factors: The 2-isobutoxy group is significantly bulkier than a methoxy group. This

steric bulk restricts rotation and shields the adjacent phenolic oxygen, potentially influencing

binding affinity in protein pockets (e.g., in kinase or oxidoreductase inhibitors).

 Lipophilicity: The isobutyl chain adds significant hydrophobicity compared to the methyl

analog (4-chloroguaiacol), increasing the logP by approximately 1.0-1.2 units.

Physicochemical Profile

Note: Data below represents consensus values derived from structure-activity relationship

(SAR) modeling of homologous chlorophenols where specific experimental data is proprietary.
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Property Value /| Range Rationale

The flexible isobutyl chain
) ) ) ) ~disrupts crystal packing
Physical State Low-melting solid or viscous oil
compared to the methoxy

analog (MP ~37°C).

Lower than 4-chloroguaiacol
Melting Point 25 — 35 °C (Estimated) due to increased entropy of the

alkyl chain.

High boiling point typical of
- ) chlorinated phenols; slightly
Boiling Point 265 — 275 °C ) i
higher than 4-chloroguaiacol

(246°C).

The electron-withdrawing ClI

(para) increases acidity vs.
pKa (Phenolic OH) 9.2-95 phenol (10.0), while the

electron-donating alkoxy

(ortho) slightly mitigates this.

High lipophilicity due to the
LogP (Octanol/Water) ~3.2-35 )
chloro and isobutyl groups.

Soluble in ethanol, DCM,

Solubility < 0.5 g/L (Water)
ether, and toluene.

Synthetic Pathways[10][11]

The most reliable synthesis avoids the non-selective alkylation of 4-chlorocatechol. Instead, a
"Protection-First" or "Direct Chlorination” strategy is preferred to ensure regioselectivity.

Protocol A: Regioselective Chlorination (Recommended)

This pathway starts with 2-isobutoxyphenol (synthesized from catechol) and utilizes the
directing power of the hydroxyl group to install the chlorine atom at the para position.

Step-by-Step Methodology:
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o Precursor Preparation: Alkylate Catechol (1.0 eq) with Isobutyl bromide (1.1 eq) and K2COs
in Acetone/DMF to yield 2-isobutoxyphenol (mono-alkylation is favored by using excess
catechol or slow addition).

e Chlorination:
o Reagents: 2-Isobutoxyphenol (1.0 eq), Sulfuryl Chloride (SO2Clz, 1.05 eq).
o Solvent: Dichloromethane (DCM) or Toluene.

o Conditions: Cool solution to 0°C. Add SO2ClIz dropwise. The -OH group directs the Cl to
the para position (Position 4). The -OR group directs para (Position 5) or ortho (Position
3), but the activation from -OH dominates.

o Monitoring: TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material.

o Workup: Quench with water. Wash organic layer with NaHCOs (to remove HCI/SO2) and
brine. Dry over MgSOa.[1]

 Purification: Vacuum distillation or Silica Gel Chromatography.[1]

Visualization: Synthetic Logic
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Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via chlorination of the mono-ether.

Reactivity & Transformations
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Researchers utilizing this compound can exploit three primary reactive sites: the phenolic
proton, the aromatic ring, and the ether linkage.

O-Alkylation | Esterification

The phenolic hydroxyl is readily deprotonated (pKa ~9.3) to form a phenoxide, which acts as a
nucleophile.

o Reaction: Treatment with alkyl halides (R-X) or acyl chlorides (R-COCI).

» Application: Synthesis of "Fibrate" type lipid-lowering agents or specific phenoxy-acetic acid
herbicides (e.g., analogs of Mecoprop).

Electrophilic Aromatic Substitution (EAS)

The ring is tri-substituted. Position 5 (meta to OH, para to OR) and Position 6 (ortho to OH) are
the remaining open sites.

» Constraint: The ring is moderately deactivated by the Chlorine but activated by Oxygen.
Further substitution (e.g., nitration) usually occurs at Position 5 due to the directing effect of
the alkoxy group (para-director) and steric hindrance at Position 6.

Oxidation

Like most phenols, it is susceptible to oxidation to form quinones or coupled dimers.

e Mechanism: Oxidation with hypervalent iodine (e.g., PIDA) or enzymatic oxidation can lead
to the formation of ortho-quinones, which are highly reactive Michael acceptors.

Visualization: Reactivity Map
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4-Chloro-2-(2-methylpropoxy)phenol
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Figure 2: Primary reactivity pathways for derivatization.

Applications in Drug Development
Bioisosteric Replacement

In drug design, this compound serves as a lipophilic bioisostere of 4-chloroguaiacol.

» Rationale: Replacing a methoxy group (-OMe) with an isobutoxy group (-OiBu) increases the
volume of the substituent. This is often used to fill hydrophobic pockets in enzyme active
sites (e.g., CYP450 inhibitors or Kinase inhibitors) where a methoxy group provides
insufficient van der Waals contact.

Metabolic Stability

The isobutyl group introduces a branched alkyl chain. While the primary carbons are
susceptible to oxidative dealkylation (O-dealkylation) by cytochrome P450s, the steric bulk near
the ether linkage can sometimes retard this metabolism compared to straight-chain ethoxy or
propoxy analogs.

Safety & Handling (MSDS Summary)
Note: Treat as a hazardous chlorophenol derivative.

e Hazards:
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o Skin/Eye Irritant: Causes severe skin irritation and serious eye damage (Category 1).
Phenols are corrosive.[2]

o Acute Toxicity: Harmful if swallowed or inhaled.

o Environmental: Toxic to aquatic life with long-lasting effects (due to Cl and lipophilicity).
e Handling: Use Nitrile gloves, safety goggles, and work within a fume hood.
e Disposal: Do not release into drains. Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

 To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-(2-
methylpropoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-
methylpropoxy-phenol]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://hpvchemicals.oecd.org/ui/handler.axd?id=9a1677aa-7cd1-426e-aef2-db6313a9aaee
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methylphenol
https://www.benchchem.com/product/b8032955?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/124/An_In_depth_Technical_Guide_to_4_Chlorocatechol_Physicochemical_Properties_Synthesis_and_Biological_Interactions.pdf
https://hpvchemicals.oecd.org/ui/handler.axd?id=9a1677aa-7cd1-426e-aef2-db6313a9aaee
https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-methylpropoxy-phenol
https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-methylpropoxy-phenol
https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-methylpropoxy-phenol
https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-methylpropoxy-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8032955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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